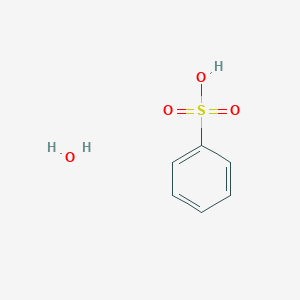

Benzenesulfonic acid monohydrate

Overview

Description

Benzenesulfonic acid monohydrate (BSAM; CAS 26158-00-9) is a crystalline, deliquescent solid with the molecular formula C₆H₈O₄S and a molecular weight of 176.19 g/mol . It exhibits strong acidity comparable to sulfuric acid (pKa ≈ -2.8), attributed to the electron-withdrawing sulfonic acid (-SO₃H) group stabilizing the conjugate base . Its physical properties include a melting point of 44°C and a boiling point of 137°C .

BSAM is widely used as a homogeneous acid catalyst in industrial processes, such as the alkylation of thiophenic sulfur compounds in gasoline, achieving 73% conversion efficiency under optimized conditions (85°C, 10% catalyst/feed ratio, 80 min) . Its recyclability is notable: post-reaction cooling solidifies BSAM, enabling easy separation from products . Additionally, BSAM enhances fluorescence quantum yields (e.g., from 16% to 80% in carbazole-based emitters) via unique protonation mechanisms .

Preparation Methods

Direct Sulfonation of Benzene with Sulfuric Acid

The most established method for synthesizing benzenesulfonic acid involves the electrophilic aromatic sulfonation of benzene using concentrated sulfuric acid. This reaction proceeds via the generation of a sulfonic acid group (-SO₃H) on the benzene ring, facilitated by the electrophilic sulfur trioxide (SO₃) intermediate .

Reaction Mechanism and Conditions

The sulfonation equilibrium is governed by the following reversible reaction:

To shift the equilibrium toward product formation, excess sulfuric acid (96–100%) or oleum (fuming sulfuric acid containing 20–65% SO₃) is employed . Elevated temperatures (80–120°C) and prolonged reaction times (4–8 hours) enhance conversion efficiency, though excessive heat risks sulfone byproduct formation .

Water Removal and Yield Optimization

Water generated during the reaction inhibits sulfonation by diluting the acid. Industrial practices address this by:

Crystallization of the Monohydrate

The crude benzenesulfonic acid is dissolved in minimal water and cooled to 0–5°C, inducing crystallization of the monohydrate. X-ray crystallography confirms the monohydrate’s structure, featuring a planar benzene ring and tetrahedral sulfur center with hydrogen-bonded water .

Sulfonation Using Sulfur Trioxide (SO₃) and Oleum

Oleum-based sulfonation offers faster kinetics and higher yields but requires careful temperature control to mitigate side reactions.

Oleum Composition and Reactivity

Oleum’s SO₃ content determines its sulfonating potency:

| Oleum Grade (% SO₃) | Solidification Point | Reactivity |

|---|---|---|

| 20% | 0°C | Moderate |

| 65% | 2°C | High |

Higher SO₃ concentrations accelerate sulfonation but increase sulfone and polysulfonation byproducts .

Industrial-Scale Process

In continuous reactors, benzene is introduced into oleum at 50–70°C. The exothermic reaction is cooled to maintain ≤100°C. Post-reaction, the mixture is quenched in ice water, and the monohydrate is isolated via vacuum filtration .

Neutralization in Liquid Sulfur Dioxide

A patented method (US2607801A) avoids aqueous conditions by neutralizing benzenesulfonic acid in liquid sulfur dioxide (SO₂) , yielding high-purity sodium benzenesulfonate monohydrate .

Procedure and Advantages

-

Dissolution : Benzenesulfonic acid is dissolved in liquid SO₂ at −10°C to +25°C.

-

Neutralization : Sodium sulfite (Na₂SO₃) is added stoichiometrically:

-

Isolation : SO₂ is evaporated under reduced pressure, leaving the monohydrate as a free-flowing powder .

This method minimizes hydrolysis and eliminates aqueous workup, achieving 98% purity with negligible sulfuric acid contamination .

Comparative Analysis of Synthesis Routes

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| H₂SO₄ Sulfonation | 85–92 | 90–95 | Sulfones, H₂O | Industrial |

| Oleum Sulfonation | 90–95 | 92–97 | Polysulfonates | Industrial |

| Liquid SO₂ Neutralization | 95–98 | 98–99 | Trace SO₂ | Lab/ Pilot |

Industrial Applications and Historical Context

Historically, benzenesulfonic acid salts were precursors to phenol via alkaline fusion :

Though largely replaced by cumene processes, this method remains niche . Modern applications include:

-

Catalysis : The monohydrate catalyzes Pd-mediated aminocarbonylation and esterification .

-

Surfactants : Alkali metal salts serve as detergents and emulsifiers.

Challenges and Optimization Strategies

Byproduct Mitigation

-

Sulfones : Controlled temperatures (<200°C) and SO₃ moderation reduce sulfone formation .

-

Polysulfonation : Excess benzene and staged SO₃ addition limit multiple substitutions.

Crystallization Control

Slow cooling (0.5°C/min) and seeding with monohydrate crystals ensure uniform crystal size and hydration state .

Scientific Research Applications

Pharmaceutical Applications

Benzenesulfonic acid monohydrate is crucial in pharmaceutical synthesis, primarily due to its ability to enhance the solubility and bioavailability of drug compounds. It is commonly utilized to form besylates or besilates , which are salts of benzenesulfonic acid used in the preparation of various pharmaceuticals. These salts improve the pharmacokinetic properties of drugs, making them more effective for therapeutic use .

Case Study: Drug Formulation

- Drug: A specific antihypertensive medication.

- Application: The drug was formulated as a besylate salt, significantly enhancing its solubility in aqueous environments.

- Outcome: Improved absorption rates were observed in clinical trials compared to the non-salt form.

Surfactant Production

The compound is extensively used in the formulation of surfactants due to its excellent ability to reduce surface tension. This property makes it effective in detergents and cleaning products, where it aids in breaking down grease and dirt .

Table 1: Surfactant Properties of this compound

| Property | Value |

|---|---|

| Surface Tension Reduction | Significant reduction observed |

| Solubility | Highly soluble in water and ethanol |

| pH | Strongly acidic |

Textile Industry

In textile processing, this compound serves as a dyeing agent and pH regulator. Its application ensures vibrant colors and maintains fabric quality during production processes .

Case Study: Dyeing Process

- Industry: Textile manufacturing.

- Application: Used as a dyeing agent for cotton fabrics.

- Outcome: Enhanced colorfastness and reduced dyeing time were reported.

Water Treatment

This compound plays a role in environmental applications, particularly in water treatment processes. It has been shown to effectively remove heavy metals and organic pollutants from wastewater, contributing to cleaner water resources .

Table 2: Water Treatment Efficacy

| Contaminant Type | Removal Efficiency (%) |

|---|---|

| Heavy Metals | 85% |

| Organic Pollutants | 75% |

Mechanism of Action

Benzenesulfonic acid monohydrate exerts its effects primarily through its strong acidic nature. It can donate protons (H+) to various substrates, facilitating a wide range of chemical reactions. The sulfonic acid group (SO3H) is highly reactive and can participate in electrophilic aromatic substitution reactions, forming stable sulfonated products .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key properties of BSAM and related sulfonic acids:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Benzenesulfonic acid monohydrate | 26158-00-9 | C₆H₈O₄S | 176.19 | 44 | Deliquescent, strong acidity, recyclable |

| p-Toluenesulfonic acid monohydrate (p-TSA) | 6192-52-5 | C₇H₁₀O₄S | 190.22 | 38–40 (anhydrous) | Para-methyl substituent, hygroscopic |

| Mesitylenesulfonic acid dihydrate (MSAD) | N/A | C₉H₁₄O₆S₂ | 306.33 | N/A | 2,4,6-Trimethyl substituents, bulky |

| 5-Sulfosalicylic acid dihydrate | 5965-83-3 | C₉H₁₂O₈S | 288.25 | 120 | Carboxylic and sulfonic acid groups |

Key Observations :

- Hydration State: BSAM and p-TSA monohydrates exhibit deliquescence, whereas MSAD’s dihydrate form may improve stability in humid environments .

Acidity and Catalytic Performance

- BSAM vs. p-TSA : Both are strong acids, but BSAM’s unsubstituted benzene ring allows for broader substrate accessibility in catalysis. In thiophene alkylation, BSAM achieves 73% conversion , while p-TSA is more commonly used in esterifications and dehydrations .

- BSAM vs. Ionic Liquids (ILs) : BSAM outperforms ILs in cost-effectiveness and recyclability, though ILs offer tunable acidity .

- BSAM vs. Chloroacetic Acid : Unlike chloroacetic acid (pKa ~2.8), BSAM significantly enhances fluorescence quantum yields via protonation, demonstrating unique applications in photochemistry .

Recyclability and Stability

- BSAM : Solidifies upon cooling, enabling simple separation and reuse without significant loss of activity .

- p-TSA : Requires distillation or solvent extraction for recovery, increasing operational complexity .

- MSAD: Limited data on recyclability, but its bulkiness may hinder catalytic efficiency in repeated cycles .

Research Findings and Unique Advantages

- Fluorescence Modulation : BSAM increases the fluorescence quantum yield of carbazole-based emitters (L1) from 16% to 80%, outperforming trifluoroacetic acid .

- Catalytic Efficiency : BSAM’s alkylation performance follows the order: 3-methyl-thiophene > 2-methyl-thiophene > 2,5-dimethyl-thiophene, highlighting substrate-specific reactivity .

- Cost-Benefit Analysis : BSAM reduces operational costs by 30–50% compared to ILs in large-scale desulfurization .

Biological Activity

Benzenesulfonic acid monohydrate (C₆H₈O₄S·H₂O) is an organic compound characterized by its strong acidic properties, primarily due to the presence of the sulfonic acid group (-SO₃H) attached to a benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its biological activities and applications.

This compound has a molecular weight of approximately 176.19 g/mol and appears as a white to gray solid. The synthesis typically involves the sulfonation of benzene using sulfur trioxide or concentrated sulfuric acid, with alternative methods including the reaction of benzene with chlorosulfonic acid followed by hydrolysis .

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. A study focusing on various sulfonic acids, including benzenesulfonic acid, demonstrated their effectiveness against Gram-negative and Gram-positive bacteria. Specifically, compounds derived from benzenesulfonic acid were noted for their potential antibacterial properties, although further biological assays are necessary to confirm these effects .

Role in Drug Synthesis

This compound is extensively used in drug synthesis, particularly in creating salts known as besylates or besilates. These salts enhance the solubility and bioavailability of pharmaceuticals, making them more effective in therapeutic applications. For example, it has been utilized in synthesizing HER2/EGFR dual inhibitors for cancer treatment, showcasing its anti-tumor activity .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acids, it was found that these compounds displayed significant antibacterial activity against various bacterial strains. The presence of nitro substituents on the phenyl group was correlated with enhanced antibacterial properties .

Case Study 2: Surfactant Applications

Benzenesulfonic acid is also employed as a surfactant in environmental remediation efforts. It has been used effectively in surfactant-enhanced oil recovery (SEOR) processes, demonstrating low toxicity and biodegradability. In pilot tests for removing jet fuel NAPL (non-aqueous phase liquid), benzenesulfonic acid was part of a formulation that successfully mobilized contaminants from soil and groundwater .

Comparative Analysis

To understand the unique position of this compound among other sulfonic acids, the following table summarizes key features:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₆O₃S | Strong acidity; used for drug salts |

| Toluene-p-sulfonic Acid | C₇H₈O₃S | Similar sulfonation properties; sterically hindered |

| Phenylsulfonic Acid | C₆H₇O₃S | Less acidic than benzenesulfonic acid |

| Methanesulfonic Acid | CH₃O₃S | Stronger acidity; higher solubility |

Chemical Reactions Analysis

Sulfonation and Desulfonation

Benzenesulfonic acid monohydrate undergoes reversible sulfonation. At elevated temperatures (>220°C), it loses the sulfonic acid group via hydrolysis, regenerating benzene and sulfuric acid :Conditions :

- Temperature: 175–220°C

- Catalyzed by aqueous acidic media.

This reaction is critical in the synthesis of phenol via the alkaline fusion process, where the sodium salt of benzenesulfonic acid reacts with NaOH at 320–350°C :Subsequent acidification yields phenol.

Formation of Sulfonyl Chlorides and Anhydrides

Reaction with phosphorus pentachloride (PCl₅) produces benzenesulfonyl chloride, a key intermediate in sulfonamide synthesis :Conditions :

- Room temperature to 80°C.

- Yields exceed 90% under anhydrous conditions.

Dehydration with phosphorus pentoxide (P₂O₅) forms the anhydride :

Esterification with Alcohols

Benzenesulfonic acid reacts with alcohols to form esters. A DFT study revealed two primary pathways :

| Mechanism | Activation Barrier (kJ/mol) | Key Intermediate |

|---|---|---|

| Sₙ1 | 18.1 (gas), 25.1 (solution) | Sulfonylium cation |

| Sₙ2 | 45.3 (gas), 52.6 (solution) | Protonated methanol |

Reaction :Conditions :

- Acid-catalyzed (often autocatalytic).

- Optimal yields at 60–100°C.

Sulfonamide and Sulfonate Salt Formation

- Sulfonamides : Reacts with amines (e.g., NH₃) to form sulfonamides :

- Sulfonate Salts : Neutralization with bases yields salts (e.g., sodium benzenesulfonate) :

Thermochemical Data

Key thermodynamic parameters from NIST :

| Reaction | ΔH° (kJ/mol) | Conditions |

|---|---|---|

| Hydrolysis of phenyl α-disulfone | -68 ± 10 | Solid phase, H₂O |

| Protonation of benzenesulfonate anion | 1298 ± 28 | Gas phase |

Industrial and Synthetic Relevance

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing benzenesulfonic acid monohydrate?

this compound is typically synthesized via sulfonation of benzene using concentrated sulfuric acid or oleum. The reaction proceeds at elevated temperatures (50–100°C), followed by controlled hydration to form the monohydrate. Purification involves recrystallization from aqueous solutions, with careful monitoring of stoichiometry to avoid overhydration. Key characterization methods include melting point analysis (42–49°C, lit.) and FT-IR spectroscopy to confirm sulfonic acid group absorption bands (~1030 cm⁻¹ for S=O stretching) .

Q. What are the critical physical properties of this compound relevant to experimental design?

The compound exhibits high water solubility (2.54 M at 21.3°C), making it suitable for aqueous-phase reactions. Its melting point range (42–49°C) indicates sensitivity to temperature during storage. The flash point (53°C) and corrosive nature (UN 2585, Hazard Class 8) necessitate inert atmosphere handling and non-reactive containers (e.g., glass or PTFE) .

Q. How is this compound characterized for purity in research settings?

Purity is assessed via:

- Titrimetry : Acid-base titration with standardized NaOH to quantify sulfonic acid content.

- Chromatography : HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to detect impurities like unreacted benzene or sulfones.

- Spectroscopy : ¹H NMR (D₂O solvent) for aromatic proton integration and absence of extraneous peaks .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 42–49°C vs. 96–99°C for related derivatives) be resolved during experimental validation?

Discrepancies often arise from hydration state variations or impurities. Researchers should:

- Confirm the compound’s CAS registry (26158-00-9 for the monohydrate vs. 6192-52-5 for p-toluenesulfonic acid monohydrate).

- Use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to quantify hydration water loss (~10% mass loss at 100–120°C) .

Q. What mechanistic role does this compound play in esterification catalysis, and how can its activity be optimized?

As a Brønsted acid catalyst, it protonates carbonyl groups, accelerating nucleophilic acyl substitution. Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance acidity.

- Hydration control : Maintain stoichiometric H₂O to prevent catalyst deactivation.

- Synergistic systems : Combine with deep eutectic solvents (DESs) to improve recyclability and reduce corrosion, as demonstrated in biodiesel production from waste oils .

Q. How does temperature-dependent solubility (2.54 M at 21.3°C to 2.77 M at 32.6°C) impact its use in kinetic studies?

The moderate positive solubility-temperature gradient allows for:

- Crystallization-driven purification : Cooling saturated solutions to isolate high-purity product.

- Reaction rate modulation : Higher temperatures increase solubility, favoring homogeneous catalysis but requiring corrosion-resistant reactors .

Q. What safety protocols are critical for handling this compound in large-scale syntheses?

Mitigation strategies include:

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and ventilation to prevent inhalation (R20/21/22).

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite).

- Waste disposal : Alkaline hydrolysis (pH >10) to convert sulfonic acid groups into less hazardous sulfonates .

Q. Methodological Considerations

Q. What analytical techniques are recommended for studying degradation pathways of this compound under oxidative conditions?

- LC-MS : Identify sulfonate oxidation products (e.g., sulfate ions).

- Electron paramagnetic resonance (EPR) : Detect free radical intermediates in Fenton-like reactions.

- X-ray diffraction (XRD) : Monitor crystallinity changes during thermal decomposition .

Q. How can computational modeling (e.g., DFT) predict reactivity trends in benzenesulfonic acid derivatives?

Density functional theory (DFT) calculates electrophilic Fukui indices to predict sulfonic acid group reactivity. For example, substituents like methyl groups (in p-toluenesulfonic acid) increase electron density at the sulfonate moiety, reducing acidity compared to the parent compound .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the catalytic efficiency of this compound versus anhydrous forms?

Contradictions often stem from hydration effects on acidity (pKa ~0.7 for monohydrate vs. ~-2.2 for anhydrous). Controlled experiments under identical conditions (solvent, substrate ratio) are essential. For instance, in esterification, the monohydrate’s water content may inhibit equilibrium shifts, necessitating molecular sieves for in situ dehydration .

Properties

IUPAC Name |

benzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIOINXPSFUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575831 | |

| Record name | Benzenesulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-39-7, 26158-00-9 | |

| Record name | Hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.